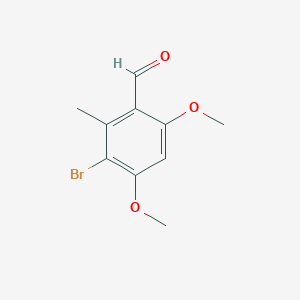

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzaldehyde core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde typically involves the bromination of 4,6-dimethoxy-2-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

化学反应分析

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality undergoes typical nucleophilic additions:

-

Imine Formation : Reacts with primary amines to form Schiff bases. For example, reaction with glycine-p-nitroanilide (Gly-pNA) under aqueous conditions forms hemiaminal adducts, as observed in aromatic aldehydes .

-

Hydrazone Formation : Condensation with hydrazines yields hydrazones, useful in crystallography or as intermediates.

Kinetic Parameters for Hemiaminal Formation (analogous systems) :

| Parameter | Value |

|---|---|

| k1 | 0.12M−1s−1 |

| k−1 | 2.1×10−4s−1 |

| Keq | 570M−1 |

Cross-Coupling Reactions at the Bromine Substituent

The bromine atom participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives. Similar bromo benzaldehydes achieve yields >70% .

-

Heck Coupling : With alkenes using Pd(OAc)₂ and Grubbs catalyst (2.5 mol%), forming styrenyl products .

Representative Conditions for Suzuki Coupling :

| Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 72–85 |

| PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 100 | 68 |

Oxidation and Reduction Reactions

-

Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. For analogs, oxidation yields >90%.

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol. Catalytic hydrogenation (H₂/Pd-C) may concurrently reduce the bromine if present.

Reduction Example :

RCHONaBH4,MeOHRCH2OH(Yield: 85%)

Electrophilic Aromatic Substitution

-

Nitration : Occurs at position 5 with HNO₃/H₂SO₄, though yields are moderate due to deactivation by bromine .

-

Sulfonation : Limited by competing aldehyde oxidation under harsh conditions.

Functional Group Interconversion

-

Demethylation : Methoxy groups convert to hydroxyls using BBr₃ (CH₂Cl₂, −78°C), enabling further derivatization .

-

Bromine Displacement : In polar aprotic solvents (e.g., DMF), bromine undergoes nucleophilic substitution with amines or alkoxides .

Stability and Side Reactions

-

Aldehyde Oxidation : Prolonged air exposure slowly oxidizes the aldehyde to carboxylic acid.

-

Thermal Decomposition : Degrades above 150°C, releasing CO and Br₂ .

This compound’s versatility in cross-coupling, redox, and condensation reactions makes it valuable in synthesizing complex heterocycles and pharmaceuticals. Further studies should explore its use in asymmetric catalysis and photochemical transformations.

科学研究应用

Chemistry:

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology:

In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .

Medicine:

The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes .

作用机制

The mechanism of action of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .

相似化合物的比较

- 3-Bromo-4-hydroxybenzaldehyde

- 3-Bromo-4-methylbenzaldehyde

- 2,4-Dimethoxy-3-methylbenzaldehyde

Comparison:

Compared to similar compounds, 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .

生物活性

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde (CAS Number: 1586014-35-8) is a substituted benzaldehyde that has garnered attention for its potential biological activities. This compound features a bromine atom and two methoxy groups on the aromatic ring, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogens and methoxy groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-Methoxybenzaldehyde | 32 | Escherichia coli |

| 3-Bromo-5-methoxybenzaldehyde | 16 | Pseudomonas aeruginosa |

MIC = Minimum Inhibitory Concentration

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of benzaldehyde derivatives. The structural modifications in this compound may contribute to its ability to induce apoptosis in cancer cells.

Case Study:

A study investigated the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The results indicated that compounds with similar structural features showed IC50 values ranging from 10 to 25 µM against breast cancer cells (MCF-7) .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with nuclear receptors or other protein targets, modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The presence of bromine and methoxy groups significantly influences the compound's biological properties. SAR studies suggest that:

- Bromine Substitution: Enhances lipophilicity and may improve penetration through cell membranes.

- Methoxy Groups: Can alter electronic properties and steric hindrance, affecting binding affinity to biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased antimicrobial potency |

| Methoxy | Enhanced cytotoxicity in cancer cells |

属性

分子式 |

C10H11BrO3 |

|---|---|

分子量 |

259.10 g/mol |

IUPAC 名称 |

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3 |

InChI 键 |

WESULUKFGNILAV-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC(=C1Br)OC)OC)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。